![molecular formula C30H53BrO7 B1249982 (3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)
(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol
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Overview
Description
(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol is a natural product found in Dolabella auricularia with data available.
Scientific Research Applications
Synthesis Techniques
The compound has been the focus of various synthesis and modification techniques. For example, Liu et al. (2010) developed a novel approach for the preparation of a structurally similar compound, achieving about 72% overall yield. This illustrates the interest in efficiently synthesizing complex molecules for various applications Liu et al., 2010.
Functionalization and Derivative Formation
Research by Fischer et al. (2013) delved into the creation of nanoparticles from polyfluorene building blocks, demonstrating the potential of such compounds in nanotechnology and material science Fischer et al., 2013.
Biochemical and Pharmacological Research
Cytotoxicity Studies
Meilert et al. (2004) assessed the cytotoxicity of certain derivatives for potential therapeutic applications, highlighting the biomedical relevance of these compounds Meilert et al., 2004.
Disaccharide Mimetics
Harding et al. (2003) used similar compounds as templates for synthesizing novel C-linked disaccharide analogues. This work underlines the significance of these molecules in developing biologically active compounds with potential therapeutic benefits Harding et al., 2003.
Material Science and Catalysis
Luminescent Material Development
The compound's derivatives have been used in the development of luminescent materials, with a study by Krausová et al. (2011) exploring their application in asymmetric transition-metal catalysis. This indicates their utility in creating advanced materials for various industrial applications Krausová et al., 2011.
Chemical Structure and Properties Analysis
Structural and Conformational Studies
Investigations into the structural and conformational aspects of similar compounds provide insights into their chemical properties and potential applications. A study by Rodi et al. (2013) focused on the crystal structure of a related compound, contributing to the fundamental understanding of these molecules' chemical behavior Rodi et al., 2013.
properties
Product Name |
(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol |
---|---|
Molecular Formula |
C30H53BrO7 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol |
InChI |
InChI=1S/C30H53BrO7/c1-25(2,33)20(32)12-15-27(5,34)21-13-17-28(6,37-21)22-9-10-23(35-22)29(7)18-14-24-30(8,38-29)16-11-19(31)26(3,4)36-24/h19-24,32-34H,9-18H2,1-8H3/t19-,20-,21?,22?,23?,24+,27?,28?,29-,30-/m1/s1 |
InChI Key |
IBSHOIPKLBGOQX-MYWNJVLQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C(O[C@H]1CC[C@](O2)(C)C3CCC(O3)C4(CCC(O4)C(C)(CC[C@H](C(C)(C)O)O)O)C)(C)C)Br |
Canonical SMILES |
CC1(C(CCC2(C(O1)CCC(O2)(C)C3CCC(O3)C4(CCC(O4)C(C)(CCC(C(C)(C)O)O)O)C)C)Br)C |
synonyms |
aurilol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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